

# Head-to-Head Comparison: CC-122 (Avadomide) vs. Pomalidomide

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis of two generations of Cereblon E3 ligase modulators for researchers, scientists, and drug development professionals.

In the landscape of targeted protein degradation, the evolution of Cereblon (CRBN) E3 ligase modulators (CELMoDs) has marked a significant advancement in the treatment of hematological malignancies. Pomalidomide, a second-generation immunomodulatory drug (IMiD), has established itself as a cornerstone therapy for multiple myeloma. Building on this foundation, CC-122 (Avadomide) has emerged as a novel, more potent CELMoD, demonstrating a distinct preclinical and clinical profile. This guide provides a detailed head-to-head comparison of CC-122 and pomalidomide, focusing on their mechanism of action, preclinical efficacy, and clinical trial outcomes, supported by experimental data and methodologies.

# Mechanism of Action: A Shared Target with Differential Potency

Both CC-122 and pomalidomide exert their therapeutic effects by binding to Cereblon, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. [1][2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these transcription factors is a critical event that unleashes a dual mechanism of action: direct anti-



proliferative and pro-apoptotic effects on cancer cells and a potent immunomodulatory response through the activation of T cells and natural killer (NK) cells.[3][5]

While the fundamental mechanism is shared, preclinical studies have consistently demonstrated that CC-122 is a more potent degrader of Ikaros and Aiolos compared to pomalidomide.[2][6] This increased potency is attributed to a higher binding affinity for the CRBN-DDB1 complex and potentially more efficient recruitment of the neo-substrates to the E3 ligase complex.[7] The faster and more profound degradation of Ikaros and Aiolos by CC-122 is hypothesized to contribute to its broader and more robust anti-tumor activity observed in preclinical models.[8]



Click to download full resolution via product page

**Figure 1.** Signaling pathway of CC-122 and Pomalidomide.

### Preclinical Performance: A Quantitative Comparison

Head-to-head preclinical studies have provided quantitative data supporting the enhanced potency of CC-122 over pomalidomide.



### In Vitro Proliferation and Cytotoxicity

CC-122 consistently demonstrates lower IC50 values (half-maximal inhibitory concentration) for cell proliferation across a range of hematological cancer cell lines compared to pomalidomide. This indicates that a lower concentration of CC-122 is required to inhibit cancer cell growth by 50%.

| Cell Line                                     | Cancer Type                       | CC-122 IC50<br>(µM)   | Pomalidomide<br>IC50 (μM)               | Reference |
|-----------------------------------------------|-----------------------------------|-----------------------|-----------------------------------------|-----------|
| RPMI-8226                                     | Multiple<br>Myeloma               | Not explicitly stated | 8                                       | [9]       |
| OPM2                                          | Multiple<br>Myeloma               | Not explicitly stated | 10                                      | [9]       |
| DLBCL cell lines<br>(ABC and GCB<br>subtypes) | Diffuse Large B-<br>cell Lymphoma | 0.01 - 1.5            | Not directly compared in the same study | [10]      |

Note: Direct head-to-head IC50 comparisons in the same study are limited in the public domain. The provided data is compiled from different sources.

### **Cerebion Binding Affinity**

The binding affinity of these drugs to Cereblon is a key determinant of their activity. While specific Kd (dissociation constant) values from direct head-to-head comparative studies are not readily available in the public domain, it is generally reported that newer generation CELMoDs, including CC-122, exhibit a higher affinity for CRBN than pomalidomide.[11] One study reported a Kd value for avadomide (CC-122) binding to a CRBN construct of 4.84  $\mu$ M, which was slightly higher affinity than thalidomide (6.68  $\mu$ M) in the same assay.[7]

### **Ikaros and Aiolos Degradation**

The superior potency of CC-122 is most evident in its ability to induce the degradation of Ikaros and Aiolos. Studies have shown that CC-122 leads to a more rapid and profound reduction in the protein levels of these transcription factors compared to pomalidomide. This enhanced degradation is observed at lower concentrations and with faster kinetics.[8]





Click to download full resolution via product page

Figure 2. Workflow for Ikaros/Aiolos Degradation Assay.



## **Clinical Trial Data: Efficacy and Safety**

Both pomalidomide and CC-122 have undergone extensive clinical evaluation, primarily in patients with relapsed or refractory hematological malignancies.

#### **Pomalidomide**

Pomalidomide, in combination with dexamethasone, is a well-established treatment for patients with relapsed and refractory multiple myeloma who have received at least two prior therapies, including lenalidomide and a proteasome inhibitor. Numerous clinical trials have demonstrated its efficacy, with overall response rates (ORR) ranging from 30% to over 60% in various combination regimens.[12]

| Trial                              | Patient<br>Population                          | Treatment                                        | Overall<br>Response<br>Rate (ORR) | Median Progressio n-Free Survival (PFS) | Reference |
|------------------------------------|------------------------------------------------|--------------------------------------------------|-----------------------------------|-----------------------------------------|-----------|
| MM-003                             | Relapsed/Ref<br>ractory<br>Multiple<br>Myeloma | Pomalidomid<br>e + Low-dose<br>Dexamethaso<br>ne | 31%                               | 4.0 months                              | [13]      |
| Pooled Analysis (Triplet Regimens) | Relapsed/Ref<br>ractory<br>Multiple<br>Myeloma | Pomalidomid<br>e-based<br>triplets               | 61.9%                             | Varies by combination                   | [12]      |

### CC-122 (Avadomide)

CC-122 has shown promising clinical activity in early-phase trials involving patients with various hematological malignancies, including non-Hodgkin lymphoma (NHL) and multiple myeloma. [14] In a first-in-human phase I study, CC-122 monotherapy demonstrated an acceptable safety profile and induced objective responses in patients with NHL.[8][14]



| Trial                            | Patient<br>Population                                 | Treatment             | Overall<br>Response<br>Rate (ORR)                         | Key<br>Findings                                              | Reference |
|----------------------------------|-------------------------------------------------------|-----------------------|-----------------------------------------------------------|--------------------------------------------------------------|-----------|
| NCT0142152<br>4 (Phase I)        | Advanced<br>Malignancies<br>(including<br>NHL and MM) | CC-122<br>Monotherapy | 60% in NHL<br>patients (3 of<br>5)                        | Acceptable safety profile; dose-dependent Aiolos degradation | [8][14]   |
| Phase Ib<br>Combination<br>Trial | Relapsed/Ref<br>ractory<br>DLBCL                      | CC-122 +<br>Rituximab | Dose-<br>dependent<br>effect<br>observed (up<br>to 46.7%) | Combination<br>was well-<br>tolerated                        | [15]      |

Direct head-to-head clinical trials comparing CC-122 and pomalidomide are not yet available in the public domain. Such trials would be crucial for definitively establishing the comparative efficacy and safety of these two agents.

# Experimental Protocols In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic and cytostatic effects of compounds on cancer cell lines.

- Cell Seeding: Cancer cells (e.g., multiple myeloma cell lines) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
- Compound Treatment: Cells are treated with serial dilutions of CC-122 or pomalidomide for a specified duration (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells convert MTT into formazan crystals.



- Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
- Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting the dose-response curve.[13]

### **Cereblon (CRBN) Competitive Binding Assay**

This assay is used to determine the binding affinity of a test compound to CRBN by measuring its ability to displace a known fluorescently labeled ligand.

- Reagent Preparation: Prepare a reaction buffer, a solution of purified recombinant CRBN-DDB1 complex, a fluorescently labeled CRBN ligand (e.g., a thalidomide analog), and serial dilutions of the test compounds (CC-122 or pomalidomide).
- Assay Reaction: In a microplate, combine the CRBN-DDB1 complex, the fluorescent ligand, and the test compound.
- Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
- Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. The binding of the large protein complex to the small fluorescent ligand slows its rotation, increasing the polarization value.
- Data Analysis: The ability of the test compound to displace the fluorescent ligand will result in a decrease in fluorescence polarization. The data is used to calculate the IC50 value, which can then be converted to a Ki (inhibition constant) value.[11][16]

### Western Blot Analysis for Ikaros and Aiolos Degradation

This technique is used to quantify the levels of specific proteins in cell lysates.

 Cell Treatment and Lysis: Treat cancer cells with CC-122 or pomalidomide for various time points and at different concentrations. Harvest the cells and lyse them in a buffer containing



protease inhibitors.

- Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
- SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein from each sample onto a polyacrylamide gel and applying an electric current.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH).
  - Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase HRP).
- Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light,
   which is then captured on X-ray film or with a digital imager.
- Analysis: Quantify the band intensities using densitometry software and normalize the levels
  of Ikaros and Aiolos to the loading control to determine the extent of degradation.[17][18][19]

### Conclusion

CC-122 (Avadomide) represents a significant evolution from pomalidomide within the class of CELMoDs. Its enhanced potency in degrading the key neo-substrates Ikaros and Aiolos translates to superior preclinical anti-tumor activity. While direct head-to-head clinical trial data is needed for a definitive comparison of their therapeutic efficacy and safety in patients, the available preclinical and early clinical data suggest that CC-122 holds considerable promise as a next-generation therapy for hematological malignancies. The distinct profiles of these two agents underscore the potential for developing increasingly potent and selective targeted



protein degraders for a range of diseases. Continued research and clinical investigation will be crucial to fully elucidate the therapeutic advantages of CC-122 and its place in the evolving treatment landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Novel immunomodulatory drugs and neo-substrates PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Hodgkin Lymphoma: CC-122 Targets New Pathway for Treatment [thermofisher.com]
- 3. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity
  of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4
   - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Competition Assay Protocol Fabgennix International [fabgennix.com]
- 12. Pomalidomide-Based Regimens for Treatment of Relapsed and Relapsed/Refractory Multiple Myeloma: Systematic Review and Meta-analysis of Phase 2 and 3 Clinical Trials -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]



- 14. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Head-to-Head Comparison: CC-122 (Avadomide) vs. Pomalidomide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193418#head-to-head-comparison-of-cc-122-and-pomalidomide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com